molecular formula C18H24N2O3S B10909195 1-(2-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazol-5-yl)ethanone

1-(2-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazol-5-yl)ethanone

Cat. No.: B10909195
M. Wt: 348.5 g/mol
InChI Key: GNDWLACLBXYGIM-UHFFFAOYSA-N
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Description

1-(2-((3,4-Diethoxyphenethyl)imino)-4-methyl-2,3-dihydrothiazol-5-yl)ethan-1-one is an organic compound with a complex structure that includes a thiazole ring, an imine group, and diethoxyphenethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((3,4-Diethoxyphenethyl)imino)-4-methyl-2,3-dihydrothiazol-5-yl)ethan-1-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-diethoxyphenethylamine with a thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade solvents and reagents, along with stringent control of reaction parameters, is essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(2-((3,4-Diethoxyphenethyl)imino)-4-methyl-2,3-dihydrothiazol-5-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

1-(2-((3,4-Diethoxyphenethyl)imino)-4-methyl-2,3-dihydrothiazol-5-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(2-((3,4-Diethoxyphenethyl)imino)-4-methyl-2,3-dihydrothiazol-5-yl)ethan-1-one involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophiles, while the thiazole ring may interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)ethanone: Similar structure but with methoxy groups instead of ethoxy groups.

    2-Amino-1-(3,4-dimethoxyphenyl)ethanone: Contains an amino group instead of an imine group.

Uniqueness

1-(2-((3,4-Diethoxyphenethyl)imino)-4-methyl-2,3-dihydrothiazol-5-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both diethoxyphenethyl and thiazole moieties makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H24N2O3S

Molecular Weight

348.5 g/mol

IUPAC Name

1-[2-[2-(3,4-diethoxyphenyl)ethylamino]-4-methyl-1,3-thiazol-5-yl]ethanone

InChI

InChI=1S/C18H24N2O3S/c1-5-22-15-8-7-14(11-16(15)23-6-2)9-10-19-18-20-12(3)17(24-18)13(4)21/h7-8,11H,5-6,9-10H2,1-4H3,(H,19,20)

InChI Key

GNDWLACLBXYGIM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC2=NC(=C(S2)C(=O)C)C)OCC

Origin of Product

United States

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